Cephaeline

描述

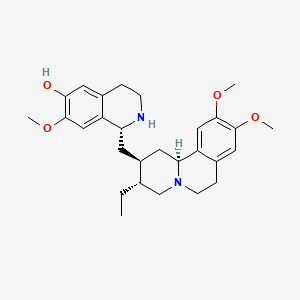

Structure

3D Structure

属性

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGZHCFJNDAHEN-OZEXIGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016520 | |

| Record name | Cephaeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-17-0, 5853-29-2 | |

| Record name | (-)-Cephaeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephaeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephaeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cephaeline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cephaeline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHAELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA971541A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cephaeline: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline is a natural alkaloid compound isolated from the roots and rhizomes of Psychotria ipecacuanha and other plant species.[1][2][3] Chemically, it is a desmethyl analog of emetine, another well-known ipecac alkaloid.[4][5] Historically utilized for its potent emetic properties to induce vomiting in cases of poisoning, this compound's therapeutic applications have largely been superseded by safer alternatives.[1][3] However, recent pharmacological investigations have unveiled a complex and multifaceted mechanism of action, highlighting its potential as an anti-cancer, antiviral, and epigenetic modulating agent. This guide provides a comprehensive technical overview of the core mechanisms through which this compound exerts its biological effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism 1: Inhibition of Eukaryotic Protein Synthesis

The most fundamental action of this compound at the molecular level is the potent inhibition of protein synthesis.[2][6] This mechanism is shared with its structural analog, emetine, and is specific to eukaryotic cells; bacterial protein synthesis remains unaffected.[7][8]

Molecular Target: The 40S Ribosomal Subunit

This compound targets the small (40S) subunit of the eukaryotic ribosome. High-resolution cryo-electron microscopy studies have revealed that this compound binds to the E-site (exit site) of the 40S subunit.[9] This binding pocket is crucial for the translocation step of elongation. By occupying the E-site, this compound sterically hinders the correct positioning of messenger RNA (mRNA), effectively stalling the ribosome's movement along the mRNA template.[9] This prevents the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.[9][10]

Key molecular interactions include:

-

Stacking Interaction: The benzo[a]quinolizine ring of this compound forms a stacking interaction with the universally conserved G889 of the 18S rRNA.[9]

-

C-π Interaction: The ethyl group of the benzo[a]quinolizine ring engages in a C-π interaction with C991 of the h24 helix.[9]

-

Stacking with Ribosomal Protein: The isoquinoline ring of this compound stacks onto the C-terminal residue (L132) of the ribosomal protein uS11.[9]

This binding action effectively locks the ribosome in a pre-translocation state, leading to a rapid and potent cessation of protein synthesis, which is believed to underpin many of its therapeutic and toxic effects.[6][8]

Core Mechanism 2: Anti-Neoplastic Activity

This compound demonstrates significant anti-cancer properties across various cancer types, including lung cancer and mucoepidermoid carcinoma (MEC), through several distinct but interconnected mechanisms.[4][11][12]

Induction of Ferroptosis via NRF2 Inhibition

A key mechanism for this compound's anti-lung cancer efficacy is the induction of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[12][13] this compound promotes ferroptosis by targeting and inhibiting Nuclear factor erythroid 2-related factor 2 (NRF2).[4][12]

The signaling pathway proceeds as follows:

-

NRF2 Inhibition: this compound inhibits the expression of NRF2, a key regulatory protein for antioxidant response.[4][12]

-

Downregulation of Antioxidant Genes: The inhibition of NRF2 leads to the significant downregulation of its target genes, which are crucial for cellular antioxidant defense. These include Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).[4]

-

Lipid Peroxidation: The reduction in GPX4, a critical enzyme that neutralizes lipid peroxides, results in the accumulation of reactive oxygen species (ROS) and uncontrolled lipid peroxidation.[12][13]

-

Ferroptotic Cell Death: This cascade culminates in ferroptotic cell death in lung cancer cells.[4][12]

Epigenetic Modulation: Histone H3 Acetylation

In mucoepidermoid carcinoma (MEC) cell lines, this compound acts as an inductor of histone H3 acetylation.[4][11] It significantly increases the acetylation of histone H3 at lysine 9 (H3K9ac).[11] This epigenetic modification leads to chromatin relaxation, which can alter gene expression profiles related to tumor survival and proliferation. This activity suggests this compound may function as an "epi-drug," potentially increasing the sensitivity of cancer cells to other chemotherapeutic agents by making chromatin more accessible.[11]

Repression of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

This compound has been shown to be highly active against primary chronic lymphocytic leukemia (CLL) cells, in part by repressing HIF-1α.[14][15] HIF-1α is a key transcription factor in cellular adaptation to hypoxia and is often overexpressed in tumors, promoting survival and angiogenesis. By repressing HIF-1α, this compound can disturb the metabolic homeostasis of cancer cells, contributing to its anti-leukemic effects.[14]

Core Mechanism 3: Antiviral Activity

This compound exhibits potent inhibitory activity against several pathogenic viruses, notably Zika virus (ZIKV) and Ebola virus (EBOV).[4][16][17] Its antiviral mechanism is twofold, targeting both viral replication and entry.

-

Inhibition of Viral RNA Polymerase: this compound directly inhibits the RNA-dependent RNA polymerase (RdRp) activity of viruses like ZIKV (specifically the NS5 protein).[4][17][18] By blocking the function of this critical enzyme, this compound prevents the replication of the viral genome, thereby halting the production of new virus particles.[4]

-

Inhibition of Viral Entry: Studies have also shown that this compound can inhibit the entry of Ebola virus-like particles (VLPs) into host cells, suggesting it can interfere with the initial stages of infection.[4]

Other Pharmacological Activities

-

Emetic Action: The classic effect of this compound is the induction of emesis. This is achieved through a dual mechanism: local irritation of the gastric mucosa and central stimulation of the chemoreceptor trigger zone in the brain.[1][3][19] This action involves the 5-hydroxytryptamine 3 (5-HT3) receptor, as the emetic effect can be prevented by 5-HT3 antagonists like ondansetron.[20][21] this compound also shows an affinity for the 5-HT4 receptor.[21]

-

CYP450 Inhibition: In vitro, this compound inhibits cytochrome P450 isoforms CYP2D6 and CYP3A4, which are crucial for the metabolism of many drugs.[20]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound

| Target/Cell Line | Assay Type | IC₅₀ Value | Reference |

| Antiviral Activity | |||

| Zika Virus (ZIKV) NS5 RdRp | Polymerase Activity | 976 nM | [4][18] |

| ZIKV NS1 Protein Expression (HEK293) | Protein Expression | 26.4 nM | [20] |

| ZIKV Titer (SNB-19) | Viral Titer Reduction | 3.11 nM | [20] |

| Ebola Virus (EBOV) Live Virus (Vero E6) | Viral Infection | 22.18 nM | [4] |

| Ebola Virus (EBOV) VLP Entry (HeLa) | Viral Entry | 3.27 µM | [4] |

| SARS-CoV-2 | Antiviral Activity | 0.0123 µM (12.3 nM) | [17] |

| Anti-Cancer Activity | |||

| Lung Cancer (H460) | Cell Viability (24h) | 88 nM | [12] |

| Lung Cancer (A549) | Cell Viability (24h) | 89 nM | [12] |

| Mucoepidermoid Carcinoma (UM-HMC-1) | Cell Viability | 0.16 µM | [11] |

| Mucoepidermoid Carcinoma (UM-HMC-2) | Cell Viability | 2.08 µM | [11] |

| Mucoepidermoid Carcinoma (UM-HMC-3A) | Cell Viability | 0.02 µM | [11] |

| Chronic Lymphocytic Leukemia (CLL) | Cell Viability | 35 nM | [14][15] |

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Constant (Kᵢ) | Reference |

| Cytochrome P450 2D6 (CYP2D6) | 54 µM | [20] |

| Cytochrome P450 3A4 (CYP3A4) | 355 µM | [20] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage & Administration | Outcome | Reference |

| ZIKV-infected Ifnar1⁻/⁻ mice | 2 mg/kg, i.p., daily for 3 days | Suppressed ZIKV load; decreased NS1 protein and ZIKV RNA in serum. | [4][20] |

| EBOV-infected mice | 5 mg/kg, i.p., daily for 7 days | 67% survival from lethal infection. | [4] |

| Lung Cancer Xenograft mice | 5 or 10 mg/kg, i.p., single dose for 12 days | Showed significant anti-tumor effects by inducing ferroptosis. | [4][12] |

Experimental Protocols

Cell Viability and Proliferation Assays (MTT / CCK-8)

-

Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

-

Methodology:

-

Cancer cell lines (e.g., A549, H460, UM-HMC series) are seeded in 96-well plates and allowed to adhere overnight.[11][12]

-

Cells are treated with a range of concentrations of this compound (e.g., 0-100 nM for lung cancer, 0-32 µM for MEC) for specified time points (e.g., 24, 48, 72 hours).[4][11][12]

-

Following treatment, MTT or CCK-8 reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Cell viability is calculated as a percentage relative to untreated control cells, and IC₅₀ values are determined using dose-response curve fitting.[11]

-

Protein Synthesis Inhibition Assay (Cell-Free)

-

Principle: To directly measure the effect of this compound on polypeptide chain elongation.

-

Methodology:

-

A cell-free translation system is prepared from a eukaryotic source (e.g., wheat germ extract, rabbit reticulocytes).[8][22]

-

The reaction mixture includes ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., ¹⁴C-leucine), an mRNA template (e.g., polyuridylic acid for polyphenylalanine synthesis), and an energy source (ATP, GTP).[8]

-

This compound is added to the reaction at various concentrations.

-

The reaction is incubated to allow for protein synthesis.

-

The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the newly synthesized proteins.

-

The precipitate is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter. The reduction in radioactivity compared to the control indicates the level of inhibition.[8]

-

Ferroptosis Induction Analysis

-

Principle: To confirm that cell death occurs via ferroptosis by measuring key markers.

-

Methodology:

-

Western Blotting: Lung cancer cells are treated with this compound (e.g., 0-100 nM for 24h). Cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with primary antibodies against key ferroptosis-related proteins like NRF2, GPX4, and SLC7A11 to measure changes in their expression levels.[4]

-

Rescue Experiments: Cells are co-treated with this compound and known ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1). A reversal of this compound-induced cell death, as measured by a viability assay, confirms that the mechanism is ferroptosis-dependent.[4]

-

Lipid ROS Measurement: Cells are treated with this compound and then stained with a fluorescent probe like C11-BODIPY 581/591, which is sensitive to lipid peroxidation. The increase in fluorescence is quantified by flow cytometry, indicating an accumulation of lipid ROS.

-

Histone Acetylation Immunofluorescence

-

Principle: To visualize and quantify changes in histone acetylation within cells.

-

Methodology:

-

MEC cells are grown on coverslips and treated with this compound (e.g., at IC₅₀ concentration for 24h and 48h).[11]

-

Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Cells are incubated with a primary antibody specific for acetylated histone H3 at lysine 9 (anti-H3K9ac).

-

A secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) is used for detection.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are captured using a fluorescence microscope. The intensity of the H3K9ac signal is quantified to determine the change in acetylation.[11]

-

Conclusion

This compound is a pharmacologically complex alkaloid with a range of distinct and potent biological activities. Its primary mechanism of action is the irreversible inhibition of eukaryotic protein synthesis by binding to the 40S ribosome. This fundamental action likely contributes to its broad effects. In the context of oncology, this compound leverages multiple pathways, including the induction of ferroptosis via NRF2 inhibition and epigenetic modulation through histone acetylation, making it a promising candidate for further anti-cancer drug development. Furthermore, its ability to inhibit the replication and entry of clinically significant viruses like ZIKV and EBOV warrants continued investigation. Understanding these detailed mechanisms is critical for drug development professionals seeking to harness the therapeutic potential of this natural product while mitigating its inherent toxicity. Future research should focus on structure-activity relationship studies to design analogs with improved therapeutic indices and target specificity.

References

- 1. This compound | 483-17-0 | FC19891 | Biosynth [biosynth.com]

- 2. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. research.rug.nl [research.rug.nl]

- 10. Eukaryotic elongation factor-2 (eEF2): its regulation and peptide chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | CAS:483-17-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. This compound | HIF | Influenza Virus | Virus Protease | TargetMol [targetmol.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. go.drugbank.com [go.drugbank.com]

- 20. caymanchem.com [caymanchem.com]

- 21. Studies for the emetic mechanisms of ipecac syrup (TJN-119) and its active components in ferrets: involvement of 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The Alkaloid Cephaeline: A Technical Guide to its Natural Sources and Extraction

This technical guide provides a comprehensive overview of Cephaeline, a bioactive alkaloid, with a focus on its natural origins and the methodologies for its extraction and quantification. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

This compound is a monoterpenoid-isoquinoline alkaloid predominantly found in the plant kingdom. The primary and most commercially significant sources are species belonging to the Rubiaceae family, with other occurrences in the Alangiaceae family.

Primary Botanical Sources

The principal natural source of this compound is the plant species Carapichea ipecacuanha (Brot.) L. Andersson, also known by its synonyms Psychotria ipecacuanha and Cephaelis ipecacuanha.[1][2] This slow-growing flowering plant is native to the rainforests of Central and South America, including countries like Costa Rica, Nicaragua, Panama, Colombia, and Brazil.[2][3] The roots and rhizomes of C. ipecacuanha are the primary plant parts harvested for their high concentration of this compound and the closely related alkaloid, emetine.[4]

Another notable source is Psychotria acuminata, a plant species that also contains this compound.[1] Additionally, the plant Alangium lamarckii from the Alangiaceae family has been investigated for its content of ipecac alkaloids, including this compound.[4][5]

Distribution of this compound within the Plant

Research has shown that while the roots of P. ipecacuanha have the highest concentration of this compound, other parts of the plant, such as the stems and leaves, also contain the alkaloid, albeit in lower quantities.[3][6] This suggests that the entire plant could potentially be utilized for extraction, which would be a more sustainable approach.[3][6]

Table 1: this compound and Emetine Content in Different Parts of Psychotria ipecacuanha

| Plant Part | This compound Content (mg/g) | Emetine Content (mg/g) | Total Alkaloid Content (mg/g) |

| Roots | 4.65 | 3.9 | 8.55[3] |

| Stems | - | - | 4.05[3] |

| Leaves | 3.7 | 2.75 | 2.4[3][6] |

Note: Data is compiled from studies on P. ipecacuanha grown in Costa Rica.[3][6]

Influence of Plant Maturity on Alkaloid Content

The concentration of this compound and emetine in the roots of C. ipecacuanha is significantly influenced by the age of the plant. Studies indicate that the optimal harvest time for maximizing alkaloid yield is when the plants are between 16 and 19 months old.[7] After 16 months, the ratio of this compound to emetine (C/E ratio) tends to increase.[7]

Table 2: this compound and Emetine Concentration in Carapichea ipecacuanha Roots at Different Maturity Stages

| Plant Age (months) | This compound Concentration (%) | Emetine Concentration (%) | This compound/Emetine (C/E) Ratio |

| ~13-17.5 | - | - | ~2 |

| 16-19 | 3.2 - 3.7 | 1.4 - 1.7 | - |

| 20.5 | - | - | ~3 |

Note: These values represent the percentage of the dry weight of the roots.[7]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the condensation of dopamine and secologanin.[3][8] This reaction forms two epimers, (S)-deacetylisoipecoside and (R)-deacetylipecoside.[8] The (S)-epimer is the precursor to ipecac alkaloids like this compound and emetine.[8] The conversion of this compound to emetine is catalyzed by the enzyme ipecac O-methyltransferase 1 (ipeOMT1).[7]

Extraction of this compound

The extraction of this compound from plant material involves several steps, including sample preparation, extraction with a suitable solvent system, and subsequent purification. Various methods have been developed and optimized to achieve high extraction efficiency.

Sample Preparation

Prior to extraction, the plant material, typically the roots, is washed, dried, and ground into a fine powder.[9] Drying is often carried out in a convection oven at around 50°C for 48 hours.[9] The powdered material increases the surface area for solvent contact, thereby enhancing extraction efficiency.[3]

Extraction Methodologies

Several extraction techniques have been employed for the isolation of this compound, with ultrasonic-assisted extraction being a common and efficient method.[9] The choice of solvent is critical and can significantly impact the yield.

This method utilizes the mechanical effects of ultrasound to disrupt plant cell walls and enhance solvent penetration.[9]

Materials:

-

Powdered plant material (e.g., P. ipecacuanha roots)

-

70% (v/v) Methanol in water[9]

-

0.1 M Sodium Hydroxide (NaOH)[9]

-

Ultrasonic bath

-

Centrifuge

-

Volumetric flask

Procedure:

-

Weigh 100 mg of the powdered plant material.[9]

-

Add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH to the sample.[9]

-

Place the sample in an ultrasonic bath at 25°C for 10 minutes.[9]

-

Centrifuge the mixture at 1840 rpm for 10 minutes and collect the supernatant.[9]

-

Repeat the extraction process (steps 2-4) two more times with the plant residue.[9]

-

Combine the three collected supernatants in a volumetric flask and adjust the final volume to 10 mL with the extraction solution.[9]

This protocol involves basifying the plant material to liberate the free alkaloids, which are then extracted into an organic solvent.

Materials:

-

Dry and ground plant material

-

6N Ammonium Hydroxide (NH₄OH)[7]

-

Ethyl ether[7]

-

Ultrasonic bath

-

Centrifuge

-

Volumetric flask

Procedure:

-

Weigh 0.1 g of the dry, ground sample.[7]

-

Add 0.5 mL of 6N ammonia to the sample and mix.[7]

-

Add 2 mL of ethyl ether and place the mixture in an ultrasonic bath for 10 minutes.[7]

-

Centrifuge the mixture for 10 minutes at 840 x g.[7]

-

Carefully collect the ethyl ether (supernatant).

-

Repeat the extraction (steps 3-5) for a total of 1 to 5 extraction steps for optimization.[7]

-

Combine the ether fractions in a 10 mL volumetric flask and bring to volume with ethyl ether.[7]

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the precise quantification of this compound and emetine in plant extracts.[7][9]

Experimental Protocol 3: HPLC Quantification of this compound and Emetine

This protocol outlines a typical HPLC method for separating and quantifying this compound and emetine.

Instrumentation and Conditions:

-

HPLC System: UHPLC chromatograph with a Diode Array Detector (DAD).[7]

-

Column: Acclaim™ 120 C18 column.[7]

-

Column Temperature: 40°C.[7]

-

Mobile Phase: A gradient of 0.08% trifluoroacetic acid (TFA) in water and acetonitrile.[7]

-

Injection Volume: 5 µL.[7]

-

Detection Wavelength: 285 nm.[7]

-

Retention Times: this compound (~9.0 min), Emetine (~12.0 min).[3][9]

Procedure:

-

Prepare a series of standard solutions of this compound and emetine of known concentrations to generate a calibration curve.

-

Prepare the sample for injection. Typically, 1 mL of the final extract is taken, the solvent is evaporated, and the residue is redissolved in 1 mL of methanol.[7]

-

Inject the prepared sample and standards into the HPLC system.

-

Identify the peaks for this compound and emetine in the sample chromatogram by comparing their retention times with those of the standards.[9]

-

Quantify the amount of this compound and emetine in the sample by integrating the peak areas and comparing them to the calibration curve.[9]

Conclusion

This compound, a valuable alkaloid with known emetic properties, is primarily sourced from Carapichea ipecacuanha. The concentration of this compound is highest in the roots and is dependent on the maturity of the plant. Efficient extraction of this compound can be achieved using methods like ultrasonic-assisted extraction with appropriate solvent systems. HPLC remains the gold standard for the accurate quantification of this compound in research and industrial settings. The detailed protocols and data presented in this guide offer a solid foundation for professionals engaged in the study and utilization of this important natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Carapichea ipecacuanha - Wikipedia [en.wikipedia.org]

- 3. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [redalyc.org]

- 7. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 8. emetine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. redalyc.org [redalyc.org]

The Cephaeline Biosynthesis Pathway in Psychotria ipecacuanha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaeline, a monoterpenoid isoquinoline alkaloid produced by the medicinal plant Psychotria ipecacuanha, is a compound of significant pharmacological interest, primarily for its emetic and potential anticancer properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for the analysis of key components, and visualizations of the pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and natural product biosynthesis.

Introduction

Psychotria ipecacuanha (Brot.) Stokes, a member of the Rubiaceae family, is a flowering plant native to Central and South America. For centuries, its roots have been used in traditional medicine, most notably for the preparation of syrup of ipecac, a potent emetic. The primary bioactive constituents responsible for this effect are the isoquinoline alkaloids emetine and this compound. This compound is not only a precursor to emetine but also exhibits its own distinct pharmacological activities.

The biosynthesis of this compound is a complex process that merges two major metabolic pathways: the shikimate pathway, which provides the dopamine precursor, and the terpenoid pathway, which yields secologanin. This guide will elucidate the known steps of this intricate biosynthetic route, from the initial condensation of these precursors to the final modifications that yield this compound.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the condensation of dopamine and the secoiridoid secologanin. This initial reaction is a critical branching point that leads to the formation of the ipecac alkaloids.

Precursors

-

Dopamine: Derived from the amino acid L-tyrosine via the shikimate pathway.

-

Secologanin: A monoterpenoid synthesized from geranyl diphosphate (GDP) through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway[1].

Key Intermediates and Enzymatic Steps

The condensation of dopamine and secologanin yields two epimers: (S)-deacetylisoipecoside and (R)-deacetylipecoside[1][2]. The (S)-epimer is the direct precursor for this compound and emetine biosynthesis[2].

The subsequent steps involve a series of deglycosylation and O-methylation reactions catalyzed by specific enzymes:

-

Condensation: Dopamine and secologanin condense to form N-deacetylisoipecoside (the S-form which leads to this compound) and N-deacetylipecoside (the R-form)[3].

-

6-O-Methylation: The first methylation is catalyzed by an O-methyltransferase (OMT), acting on N-deacetylisoipecoside.

-

Deglycosylation: A β-D-glucosidase, IpeGlu1, cleaves the glucose moiety from the methylated intermediate[4][5]. The resulting aglycone is highly reactive.

-

Further Processing to Protoemetine: The aglycone undergoes a series of reactions to form protoemetine[3].

-

Second Condensation with Dopamine: Protoemetine then condenses with a second molecule of dopamine to form 7'-O-demethylthis compound[3].

-

Final Methylations: A series of O-methylations, catalyzed by specific Ipecac O-methyltransferases (IpeOMTs), convert 7'-O-demethylthis compound into this compound and subsequently into emetine[6][7]. The conversion of this compound to emetine is catalyzed by IpeOMT1[7]. IpeOMT2 and IpeOMT3 are also involved in the methylation steps[6]. The 7-hydroxy group of the isoquinoline skeleton of the aglycon is methylated by IpeOMT3 prior to the formation of protoemetine, which is then condensed with a second dopamine molecule, followed by sequential O-methylations by IpeOMT2 and IpeOMT1 to form this compound and emetine, respectively[6][8].

The diagram below illustrates the proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of this compound and other related alkaloids is essential for understanding the productivity of the pathway in different tissues and under various conditions.

Table 1: Concentration of this compound and Emetine in Psychotria ipecacuanha

| Plant Organ | This compound Concentration (mg/g dry weight) | Emetine Concentration (mg/g dry weight) | Reference |

| Roots | 8.35 | 6.65 | [9] |

| Stems | 4.05 | - | [9] |

| Leaves | 2.4 | - | [9] |

| Roots (16-19 months old) | 3.2 - 3.7% | 1.4 - 1.7% | [7] |

Note: The study by Rosales-López et al. (2020) did not provide a value for emetine in stems and leaves, and the study by optimising this compound and emetine production provided a percentage of dry weight.

Table 2: Kinetic Parameters of Key Enzymes

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Metabolite Extraction from P. ipecacuanha Tissues

This protocol is adapted from Rosales-López et al. (2020)[10].

-

Sample Preparation: Collect fresh plant material (roots, stems, or leaves). Wash thoroughly to remove any debris. Dry the plant material in a convection oven at 50°C for 48 hours. Grind the dried material into a fine powder using a laboratory mortar and pestle and sift through a #18 mesh.

-

Extraction: To 100 mg of the powdered plant material, add 3.0 mL of aqueous 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH.

-

Sonication: Incubate the samples in an ultrasonic bath at 25°C for 10 minutes.

-

Centrifugation: Centrifuge the samples at 1840 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Repeated Extraction: Repeat the extraction process (steps 2-5) two more times with the remaining plant material.

-

Pooling and Volume Adjustment: Combine the three collected supernatants in a volumetric flask and adjust the final volume to 10 mL with the extraction solution (70% methanol).

-

Storage: Store the extract at -20°C until HPLC analysis.

The following diagram outlines the workflow for metabolite extraction.

HPLC Analysis of this compound and Emetine

This protocol is based on the method described by Rosales-López et al. (2020)[10].

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column, a column oven, and a photodiode array (PDA) or UV detector.

-

Mobile Phase: An isocratic mobile phase consisting of methanol:acetonitrile:0.1% phosphoric acid (9:3:88 v/v/v).

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 40°C

-

Detection wavelength: 245 nm

-

Injection volume: 10 µL

-

-

Standards: Prepare standard solutions of emetine hydrochloride and this compound hydrochloride in the mobile phase at concentrations ranging from 0.005 to 0.03 mg/mL to generate a calibration curve.

-

Sample Analysis: Inject the prepared plant extracts and standards into the HPLC system.

-

Quantification: Identify the peaks for this compound and emetine by comparing their retention times with those of the standards. Quantify the alkaloids in the samples by correlating their peak areas with the calibration curve.

O-Methyltransferase (OMT) Enzyme Assay

This is a general protocol for assaying plant OMT activity and can be adapted for IpeOMTs.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

0.5 mM substrate (e.g., a demethylated precursor of this compound)

-

5 mM S-adenosyl-L-methionine (SAM) as the methyl donor

-

Crude or purified enzyme extract

-

-

Negative Control: Prepare a negative control by boiling the enzyme extract for 10 minutes before adding it to the reaction mixture.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 12 hours).

-

Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of the methylated product.

β-D-Glucosidase (IpeGlu1) Enzyme Assay

This protocol is a general method for assaying β-glucosidase activity using a chromogenic substrate.

-

Substrate Solution: Prepare a solution of p-nitrophenyl-β-D-glucopyranoside (pNPG) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

-

Reaction Mixture: In a microtiter plate well, combine the enzyme extract with the pNPG substrate solution.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 50°C) for a defined time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate or NaOH-glycine buffer to raise the pH.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Quantification: Determine the amount of p-nitrophenol released using a standard curve and calculate the enzyme activity. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified conditions.

Regulation of the this compound Biosynthesis Pathway

The regulation of this compound biosynthesis is not yet fully understood, but it is likely controlled at multiple levels, including:

-

Gene Expression: The expression of the genes encoding the biosynthetic enzymes, such as the IpeOMTs and IpeGlu1, is likely a key regulatory point. Studies have shown that these genes are coordinately transcribed[6]. The this compound/emetine ratio in the plant can be influenced by the expression level of IpeOMT1 at different growth stages[7].

-

Substrate Availability: The availability of the precursors, dopamine and secologanin, can also limit the rate of this compound synthesis.

-

Subcellular Compartmentation: There is evidence to suggest that the enzymes and substrates of the ipecac alkaloid pathway are localized in different subcellular compartments. For instance, the IpeOMT and IpeGlu1 enzymes are found in the cytosol, while their glucosidic substrates are thought to be localized in the vacuole[11]. This spatial separation implies the existence of transport mechanisms that regulate the flow of intermediates through the pathway.

Further research, including transcriptome analysis and promoter studies, is needed to fully elucidate the regulatory networks controlling this compound biosynthesis.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of this compound in Psychotria ipecacuanha. The identification of key enzymes, such as the O-methyltransferases and the β-D-glucosidase, has provided a solid framework for understanding how this valuable alkaloid is produced. However, several knowledge gaps remain. The precise sequence of all enzymatic reactions, the complete set of enzymes involved, and the regulatory mechanisms that control the pathway are still not fully characterized.

Future research should focus on:

-

Complete Elucidation of the Pathway: Identifying and characterizing the remaining unknown enzymes in the pathway.

-

Kinetic Characterization: Determining the kinetic parameters of all the enzymes to develop a quantitative model of the pathway.

-

Regulatory Networks: Unraveling the transcriptional and post-transcriptional regulatory mechanisms.

-

Metabolic Engineering: Utilizing the acquired knowledge to engineer P. ipecacuanha or heterologous systems for enhanced production of this compound and related alkaloids.

A deeper understanding of the this compound biosynthesis pathway will not only pave the way for the sustainable production of this important medicinal compound but also provide valuable insights into the evolution and regulation of complex metabolic networks in plants. This knowledge will be instrumental for drug development professionals in harnessing the therapeutic potential of ipecac alkaloids.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. emetine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Emetine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The new beta-D-glucosidase in terpenoid-isoquinoline alkaloid biosynthesis in Psychotria ipecacuanha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three New O-Methyltransferases Are Sufficient for All O-Methylation Reactions of Ipecac Alkaloid Biosynthesis in Root Culture of Psychotria ipecacuanha - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace :: Acceso [repositorio.una.ac.cr]

- 8. Three new O-methyltransferases are sufficient for all O-methylation reactions of ipecac alkaloid biosynthesis in root culture of Psychotria ipecacuanha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]

- 11. Is a metabolic enzyme complex involved in the efficient and accurate control of Ipecac alkaloid biosynthesis in Psychotria ipecacuanha? - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Scientific Interest in Ipecac Alkaloids: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ipecacuanha plant (Carapichea ipecacuanha) has a long and storied history, from its traditional use by indigenous peoples of South America to its adoption into Western medicine as a powerful emetic and expectorant. The isolation of its primary active constituents, the isoquinoline alkaloids emetine and cephaeline, in the 19th century marked a pivotal moment in pharmacology and natural product chemistry. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and multifaceted mechanisms of action of ipecac alkaloids. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed look into the scientific journey of these potent compounds and their continuing relevance in modern research.

Historical Overview: From Indigenous Remedy to Pharmaceutical Staple

The journey of ipecacuanha began in the rainforests of Brazil, where indigenous populations utilized the plant's roots for its potent emetic properties. The first documented mention in European literature appeared in the early 1600s by a Portuguese friar. The plant was introduced to Europe around 1672, where it was initially used to treat dysentery, then referred to as "the flux"[1][2].

Its use became more widespread in the 18th century, notably as a key ingredient in "Dover's Powder," a diaphoretic and analgesic preparation developed by physician and privateer Thomas Dover[1][2]. However, it was the pioneering work of French chemists in the early 19th century that unveiled the chemical basis of ipecac's effects. In 1817, at the School of Chemistry in Paris, Joseph Pelletier and François Magendie successfully isolated the principal alkaloid, which they named emetine[1][2]. Decades later, in 1894, Paul and Cownley isolated a second major alkaloid, this compound. These discoveries paved the way for more standardized and controlled medicinal applications.

For many years, syrup of ipecac was a household staple, recommended for inducing vomiting in cases of poisoning[3]. However, its use has significantly declined in modern medicine due to concerns about its efficacy and potential for adverse effects, with activated charcoal now being the preferred treatment for most ingested poisons[3]. Despite this, the constituent alkaloids, particularly emetine, continue to be subjects of scientific investigation for their potential therapeutic applications beyond their traditional uses.

The Ipecac Alkaloids: Emetine and this compound

Emetine and this compound are the two most abundant and pharmacologically significant alkaloids found in the roots of Carapichea ipecacuanha. They are structurally related isoquinoline alkaloids, with this compound being a desmethyl analog of emetine[4].

Physicochemical Properties

A summary of the key physicochemical properties of emetine and this compound is presented in Table 1.

| Property | Emetine | This compound |

| Molecular Formula | C₂₉H₄₀N₂O₄[5][6] | C₂₈H₃₈N₂O₄[1] |

| Molar Mass | 480.64 g/mol [5][6] | 466.61 g/mol |

| Melting Point | 74 °C[5][7] | 142-143 °C[7] |

| Appearance | White, amorphous powder[7] | Colorless crystalline solid[1] |

| Solubility | Freely soluble in methanol, ethanol, acetone, ether, chloroform; Sparingly soluble in water[7] | - |

| Specific Rotation | [α]D²⁰ -50° (c=2 in CHCl₃)[7] | - |

Table 1: Physicochemical Properties of Emetine and this compound

Quantitative Analysis of Alkaloid Content

The concentration of emetine and this compound in C. ipecacuanha can vary depending on the plant's age, growing conditions, and the specific part of the plant being analyzed. Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used for the precise quantification of these alkaloids. Table 2 provides a summary of alkaloid content from a study on P. ipecacuanha from Costa Rica.

| Plant Part | Emetine Content (mg/g) | This compound Content (mg/g) | Total Alkaloid Content (mg/g) |

| Roots | 3.9 | 4.65 | 8.55[8] |

| Stems | - | - | 4.05[8] |

| Leaves | 2.75 | 3.7 | 2.4[8] |

Table 2: Emetine and this compound Content in Different Parts of Psychotria ipecacuanha [8]

Experimental Protocols: Historical and Modern Approaches

Historical Isolation of Ipecac Alkaloids

Conceptual Workflow for 19th-Century Alkaloid Isolation:

Caption: Conceptual workflow for 19th-century ipecac alkaloid isolation.

Modern Extraction and Purification Protocol

Contemporary methods for the extraction and purification of ipecac alkaloids offer significantly higher purity and yield. A generalized modern protocol is outlined below, based on techniques described in recent patents and publications.

Protocol: Modern Extraction and Refinement of Ipecac Alkaloids [9]

-

Extraction and Concentration:

-

Grind dried ipecac root material to a fine powder.

-

Macerate the powdered material with an acidic methanol or ethanol solution. Repeat the extraction multiple times to ensure exhaustive extraction.

-

Combine the extracts and concentrate under vacuum to yield a concentrated solution.

-

-

Separation and Enrichment:

-

Load the concentrated solution onto a reversed-phase chromatography column.

-

Wash the column with water to elute polar impurities.

-

Elute the alkaloids from the column using an alcoholic solution.

-

-

Purification:

-

Subject the water wash and the alcoholic eluate to preparative High-Performance Liquid Chromatography (HPLC) for separation and purification of individual alkaloids.

-

-

Enrichment and Drying:

-

Concentrate the purified alkaloid fractions.

-

Perform a final enrichment step using reversed-phase chromatography.

-

Concentrate the final eluent under vacuum and dry to obtain the pure alkaloid products.

-

Biosynthesis of Ipecac Alkaloids

Recent research has elucidated the biosynthetic pathway of ipecac alkaloids, revealing a fascinating example of convergent evolution, where two distantly related plant species, Carapichea ipecacuanha and Alangium salviifolium, have independently evolved the ability to synthesize these complex molecules. The biosynthesis begins with the condensation of dopamine and secologanin.

Caption: Biosynthetic pathway of emetine and this compound.

Mechanisms of Action and Signaling Pathways

The pharmacological effects of ipecac alkaloids are mediated through their interaction with various cellular targets and signaling pathways.

Inhibition of Protein Synthesis

The most well-characterized mechanism of action for emetine is the inhibition of protein synthesis in eukaryotic cells. Emetine binds to the 40S subunit of the ribosome, thereby blocking the translocation of tRNA and inhibiting the elongation of the polypeptide chain[5]. This potent activity has made emetine a valuable tool in molecular biology for studying protein degradation.

Caption: Emetine's inhibition of protein synthesis.

Modulation of Cellular Signaling Cascades

Beyond its effects on protein synthesis, emetine has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and apoptosis. These include the Wnt/β-catenin, Hippo, PI3K/AKT, and MAPK signaling cascades.

Caption: Emetine's modulation of key cellular signaling pathways.

This compound's Mechanisms of Action

This compound shares the protein synthesis inhibitory activity of emetine. Additionally, its emetic effect is thought to be mediated, at least in part, through the stimulation of 5-HT3 receptors in the chemoreceptor trigger zone of the brain. Recent research has also uncovered novel mechanisms of action for this compound, including the induction of histone H3 acetylation and the promotion of ferroptosis (a form of programmed cell death) through the inhibition of NRF2, a key regulator of cellular antioxidant responses.

Caption: Mechanisms of action of this compound.

Conclusion and Future Directions

The ipecac alkaloids, emetine and this compound, have traversed a remarkable scientific journey from their origins as traditional remedies to their characterization as potent, pharmacologically active molecules. While their use as emetics has waned, their complex mechanisms of action continue to fuel scientific inquiry. The elucidation of their biosynthetic pathway opens up possibilities for metabolic engineering and synthetic biology approaches to their production. Furthermore, their ability to modulate fundamental cellular processes such as protein synthesis and key signaling pathways underscores their potential as lead compounds for the development of novel therapeutics, particularly in the realm of oncology and antiviral research. A deeper understanding of their structure-activity relationships and the development of analogs with improved therapeutic indices will be critical areas of future research, ensuring that the legacy of the ipecac alkaloids continues to contribute to the advancement of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Ipecacuanha: the South American vomiting root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syrup of ipecac - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Emetine - Wikipedia [en.wikipedia.org]

- 6. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Emetine [drugfuture.com]

- 8. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]

- 9. CN105384737A - Method for extracting and refining alkaloid from ipecac - Google Patents [patents.google.com]

Cephaeline: A Bioactive Isoquinoline Alkaloid from Cephaelis ipecacuanha

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cephaeline is a prominent isoquinoline alkaloid isolated from the roots and rhizomes of Cephaelis ipecacuanha (Brot.) A. Rich., commonly known as ipecac. This document provides a comprehensive technical overview of this compound, focusing on its bioactive properties, mechanisms of action, and relevant experimental data. It is intended to serve as a resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This guide summarizes key quantitative data, details experimental protocols for its extraction and analysis, and visualizes its known signaling pathways and experimental workflows.

Introduction

Cephaelis ipecacuanha, a member of the Rubiaceae family, has a long history of use in traditional medicine, primarily as an emetic and expectorant.[1] Its therapeutic properties are largely attributed to its principal alkaloidal constituents, this compound and emetine.[1] this compound, chemically known as 7′,10,11-Trimethoxyemetan-6′-ol, is structurally similar to emetine, differing by a hydroxyl group in place of a methoxy group.[2] While historically used to induce vomiting in cases of poisoning, recent research has unveiled a broader spectrum of pharmacological activities for this compound, including antiviral, anticancer, and expectorant effects, sparking renewed interest in its therapeutic potential.[3][4][5]

Physicochemical Properties and Quantitative Data

This compound is a crystalline alkaloid with the chemical formula C₂₈H₃₈N₂O₄ and a molar mass of 466.622 g·mol⁻¹.[2][6] A summary of its physicochemical properties and reported biological activities with quantitative data is presented below.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂₈H₃₈N₂O₄ | [6] |

| Molar Mass | 466.622 g·mol⁻¹ | [2] |

| Appearance | White silky crystals | [2] |

| Solubility | Soluble in ethanol | [2] |

| CAS Number | 483-17-0 | [3] |

Table 1: Physicochemical Properties of this compound

| Activity | Cell Line / Model | Metric | Value | Reference(s) |

| Antiviral (Zika Virus) | HEK293 cells (NS1 protein expression) | IC₅₀ | 26.4 nM | [5] |

| SNB-19 cells (viral titer) | IC₅₀ | 3.11 nM | [5] | |

| ZIKV infected Ifnar1-/- mice (serum viral load) | Dose | 2 mg/kg, i.p. | [5] | |

| Antiviral (Ebola Virus) | HeLa cells (VLP entry) | IC₅₀ | 3.27 µM | [4] |

| Vero E6 cells (live virus infection) | IC₅₀ | 22.18 nM | [4] | |

| EBOV mouse model (survival) | Dose | 5 mg/kg, i.p., daily for 7 days | [4] | |

| Anticancer (Mucoepidermoid Carcinoma) | UM-HMC-1 cells (viability) | IC₅₀ | 0.16 µM | [7] |

| UM-HMC-2 cells (viability) | IC₅₀ | 2.08 µM | [7] | |

| UM-HMC-3A cells (viability) | IC₅₀ | 0.02 µM | [7] | |

| Anticancer (Lung Cancer) | H460 and A549 cells (cell death) | Conc. | 5-400 nM | [4] |

| Tumor xenograft mouse model | Dose | 5, 10 mg/kg, i.p., single dose for 12 days | [4] | |

| CYP Inhibition | Human hepatic microsomes (CYP2D6) | Kᵢ | 54 µM | [5] |

| Human hepatic microsomes (CYP3A4) | Kᵢ | 355 µM | [5] | |

| Emetic Activity | Ferrets | Dose | 0.5 mg/kg | [5] |

| Expectorant Activity | Rabbits (respiratory tract fluid output) | Dose | 1 mg/kg | [5] |

| Acute Toxicity | Hsd: Sprague-Dawley® SD® rats | LD₅₀ | 500 mg/kg (crude ipecac extract) | [8][9] |

Table 2: Summary of Bioactivities and Quantitative Data for this compound

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms of action.

Emetic Action

The most well-characterized effect of this compound is its potent emetic action. This is a dual mechanism involving both central and peripheral pathways:

-

Central Stimulation: this compound acts on the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brainstem, which in turn stimulates the vomiting center.[1][3][10]

-

Peripheral Irritation: It also causes local irritation of the gastric mucosa, which contributes to the emetic reflex.[1][10]

The emetic effects of this compound are believed to be mediated, at least in part, by its interaction with serotonin (5-HT) receptors, as the 5-HT₃ antagonist ondansetron can prevent this compound-induced emesis.[5]

Caption: Emetic Mechanism of this compound.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its proposed mechanisms include:

-

Induction of Ferroptosis: this compound promotes ferroptosis, an iron-dependent form of programmed cell death, in lung cancer cells by inhibiting the NRF2 antioxidant pathway.[4]

-

Inhibition of Cancer Stem Cells: It has been shown to inhibit the viability, growth, and migration of mucoepidermoid carcinoma (MEC) cells and reduce the number and size of tumorspheres, suggesting an effect on cancer stem cells.[7]

-

Histone H3 Acetylation: this compound acts as an inductor of histone H3 acetylation, which can lead to changes in gene expression and contribute to its anticancer effects.[4]

Caption: Anticancer Mechanisms of this compound.

Antiviral Activity

This compound has demonstrated potent antiviral activity against both Zika virus (ZIKV) and Ebola virus (EBOV).[4] The proposed mechanisms involve the inhibition of viral replication and a decrease in viral entry.[5]

Experimental Protocols

Extraction and Isolation of this compound from Cephaelis ipecacuanha

The following protocol is a generalized method based on common alkaloid extraction techniques.

Materials:

-

Finely powdered root of C. ipecacuanha

-

Solvent mixture: Diethyl ether and chloroform (3:1 v/v)

-

Dilute ammonia solution

-

Absolute ethanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh 1 g of finely powdered ipecac root and place it in a flask.

-

Add 10 ml of the ether-chloroform solvent mixture and shake for 15 minutes.

-

Allow the mixture to stand for 10 minutes, then add 0.75 ml of dilute ammonia solution and shake for an additional 2 hours.[11]

-

Alternatively, for ultrasonic extraction, mix the powdered root with 1% acidic ethanol (70% ethanol adjusted with HCl) at a 1:20 solid-to-liquid ratio and sonicate for 1 hour.[12]

-

Centrifuge the mixture to separate the supernatant.

-

Collect the supernatant and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a residue.[12]

-

Dissolve the residue in absolute ethanol for further analysis.[11]

Caption: Extraction of this compound from Ipecac Root.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: UHPLC chromatograph with a diode array detector.

-

Column: Acclaim™ 120 C18 column.

-

Column Temperature: 40°C.

-

Mobile Phase: A gradient of 0.08% trifluoroacetic acid (TFA) in water and acetonitrile.[13]

-

Injection Volume: 5 µL.

-

Detection Wavelength: 285 nm.[13]

Sample Preparation:

-

Prepare a standard stock solution of this compound of known concentration.

-

The extracted residue is redissolved in methanol.[13]

-

Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

-

Generate a calibration curve by injecting a series of standard solutions of varying concentrations.

-

Inject the prepared sample and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

References

- 1. ransomnaturals.com [ransomnaturals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.org.co [scielo.org.co]

- 9. Emetine and this compound content in plants of Psychotria ipecacuanha in Costa Rica [redalyc.org]

- 10. Ipecac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. academic.oup.com [academic.oup.com]

- 12. CN102633793B - Preparation method for extracting and separating emetini hydrochloridium and this compound hydrochloride from ipecace - Google Patents [patents.google.com]

- 13. repositorio.una.ac.cr [repositorio.una.ac.cr]

Methodological & Application

Application Notes and Protocols for Cephaeline in Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephaeline is a natural alkaloid found in the roots of Cephaelis ipecacuanha.[1][2] It is chemically similar to emetine and has demonstrated a range of biological activities, making it a compound of interest for various cell-based assays.[1] In cell culture applications, this compound has shown significant potential as an anti-cancer and antiviral agent.[3][4][5] Its mechanisms of action include the induction of histone acetylation in cancer cells, promotion of ferroptosis by targeting NRF2, and potent inhibition of viral replication and entry.[3][5][6] These application notes provide a summary of its activities, quantitative data, and detailed protocols for its use in cell culture assays.

Quantitative Data Summary: In Vitro Efficacy of this compound

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against various cancer and viral cell culture models.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |

| UM-HMC-1 | Mucoepidermoid Carcinoma (MEC) | 0.16 µM | 72 h | [3][7] |

| UM-HMC-2 | Mucoepidermoid Carcinoma (MEC) | 2.08 µM | 72 h | [3][7] |

| UM-HMC-3A | Mucoepidermoid Carcinoma (MEC) | 0.02 µM | 72 h | [3][7] |

| H460 | Lung Cancer | 5-400 nM | 24, 48, 72 h | [3] |

| A549 | Lung Cancer | 5-400 nM | 24, 48, 72 h | [3] |

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | IC50 Value | Reference |

| Zika Virus (ZIKV) | SNB-19 | Viral Titer Reduction | 3.11 nM | [8] |

| Zika Virus (ZIKV) | HEK293 | NS1 Protein Expression Reduction | 26.4 nM | [8] |

| Zika Virus (ZIKV) | HEK293 | NS5 RdRp Polymerase Activity | 976 nM | [3] |

| Ebola Virus (EBOV) | Vero E6 | Live Virus Infection | 22.18 nM | [3] |

| Ebola Virus (EBOV) | HeLa | Ebola VLP Entry | 3.27 µM | [3] |

| SARS-CoV-2 | Fcwf-4 | Cytopathic Effect Inhibition | 0.0123 µM | [5] |

Signaling Pathways and Mechanisms of Action

Anti-Cancer Mechanism in Mucoepidermoid Carcinoma (MEC)

In MEC cell lines, this compound demonstrates anti-cancer properties by inducing histone H3 acetylation. This epigenetic modification leads to chromatin relaxation, which in turn inhibits key cancer processes like proliferation and migration and disrupts the formation of tumorspheres, a characteristic of cancer stem cells.[4][7]

Caption: this compound induces histone acetylation, leading to anti-proliferative effects in MEC cells.

Ferroptosis Induction in Lung Cancer Cells

This compound promotes a form of programmed cell death called ferroptosis in lung cancer cells by targeting NRF2 (Nuclear factor erythroid 2-related factor 2).[3][6] By inhibiting the NRF2 pathway, this compound downregulates key antioxidant genes like GPX4, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[3]

Caption: this compound inhibits the NRF2 pathway to induce ferroptosis in lung cancer cells.

Experimental Workflow and Protocols

The following diagram outlines a typical workflow for evaluating this compound in cell culture assays.

Caption: Standard workflow for assessing the in vitro effects of this compound on cultured cells.

Protocol 1: Cell Viability (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).[4][7]

Materials:

-

Target cells (e.g., UM-HMC-1, A549)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO or ethanol)[9]

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader (570 nm)

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO/ethanol as the highest this compound dose) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.[10]

Protocol 2: Cell Migration (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on the migration of adherent cells.[4][7]

Materials:

-

Target cells (e.g., UM-HMC-1)

-

6-well or 12-well cell culture plates

-

Complete culture medium

-

This compound (at IC50 concentration or lower)

-

Sterile 200 µL pipette tip

-

Inverted microscope with a camera

Methodology:

-

Create Monolayer: Seed cells in a multi-well plate and grow them to 90-100% confluency.

-

Create Scratch: Create a straight "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing a non-lethal concentration of this compound (e.g., the determined IC50). Use medium with a vehicle as a control.

-

Image Acquisition: Immediately capture images of the scratch at designated points (mark the plate for consistency). This is the 0-hour time point.

-

Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same fields at regular intervals (e.g., 24, 48, and 60 hours).[7]

-

Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate between this compound-treated and control cells.

Protocol 3: Tumorsphere Formation Assay

This assay evaluates the effect of this compound on the self-renewal capacity of cancer stem cells (CSCs).[4][7]

Materials:

-

Target cells (e.g., UM-HMC-3A)

-

Ultra-low attachment plates or flasks

-

Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)

-

This compound (at IC50 concentration)

-

Inverted microscope

Methodology:

-

Cell Seeding: Dissociate cells into a single-cell suspension. Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with serum-free sphere medium.

-

Treatment: Add this compound at the desired concentration to the treatment wells. Include a vehicle control.

-

Incubation: Incubate for 7-14 days to allow tumorsphere formation. Add fresh medium and this compound every 3-4 days.

-

Quantification: Count the number of tumorspheres (typically >50 µm in diameter) per well using an inverted microscope.

-

Analysis: Compare the number and size of tumorspheres in the this compound-treated group to the control group to assess the inhibition of CSC self-renewal.

Protocol 4: Immunofluorescence for Histone H3 Acetylation

This protocol is used to visualize the effect of this compound on histone acetylation (H3K9ac), a key mechanism in its anti-cancer activity in MEC cells.[4][7]

Materials:

-

Target cells grown on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-H3K9ac)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Methodology:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Once attached, treat the cells with this compound (e.g., at IC50 concentration) for 24 or 48 hours.[3]

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-H3K9ac antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity of H3K9ac staining in the nucleus and compare treated cells to controls.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Health Benefits of Ipecac and this compound: their Potential in Health Promotion and Disease Prevention | Bentham Science [eurekaselect.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. research.rug.nl [research.rug.nl]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Cephaeline in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline is a naturally occurring alkaloid found in the roots and rhizomes of the ipecacuanha plant (Carapichea ipecacuanha). It is one of the two primary active components, along with emetine, responsible for the plant's potent emetic properties. Historically used in syrup of ipecac to induce vomiting in cases of poisoning, the therapeutic use of this compound has declined due to the availability of safer and more effective treatments. However, its pharmacological and toxicological effects continue to be of interest to researchers. Accurate and reliable quantification of this compound in biological samples such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and forensic studies.

This document provides detailed application notes and protocols for the analytical quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

A comparative summary of the analytical methods for this compound quantification is presented below. This table allows for a quick assessment of the performance characteristics of each method.

| Parameter | HPLC-Fluorescence Detection | LC-MS/MS | GC-MS |

| Biological Matrix | Plasma, Urine, Body Fluids[1][2] | Plasma, Urine | Urine |

| Linearity Range | 5 - 2500 ng/mL[1] | To be determined | To be determined |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL (Plasma), 5 ng/mL (Urine)[2] | To be determined | To be determined |

| Intra-day Precision (%RSD) | < 15%[2] | To be determined | To be determined |

| Inter-day Precision (%RSD) | < 15%[2] | To be determined | To be determined |

| Accuracy (%Recovery) | To be determined | To be determined | To be determined |

| Internal Standard | N-propylprocainamide[1] | To be determined | To be determined |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is well-established for the quantification of this compound in plasma and urine, offering good sensitivity and specificity.[2]

1. Sample Preparation: Liquid-Liquid Extraction

-

To 2.0 mL of the biological sample (plasma or urine), add the internal standard (N-propylprocainamide).[1]

-

Adjust the sample pH to 9 with a suitable buffer.[1]

-

Add 5.0 mL of n-butyl chloride and vortex for 5 minutes to extract the analytes into the organic phase.[1]

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-